4-{[(Benzyloxy)carbonyl]oxy}benzoic acid
Description
4-{[(Benzyloxy)carbonyl]oxy}benzoic acid is a benzoic acid derivative featuring a para-substituted benzyloxycarbonyloxy group (–O(CO)OCH₂C₆H₅). This ester-functionalized compound is characterized by its dual functionality: a carboxylic acid group and a benzyl-protected carbonate ester. The benzyl group enhances lipophilicity and serves as a protective moiety in organic synthesis, particularly in peptide and polymer chemistry. Its molecular formula is C₁₅H₁₂O₅, with a molecular weight of 272.25 g/mol (calculated from structure).
Properties
CAS No. |
14180-10-0 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
4-phenylmethoxycarbonyloxybenzoic acid |
InChI |
InChI=1S/C15H12O5/c16-14(17)12-6-8-13(9-7-12)20-15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI Key |
GAHWOZNGFZSNJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with 4-{[(Benzyloxy)carbonyl]oxy}benzoic acid, differing in substituents or functional groups:
Physicochemical Properties
Acidity :
- The carboxylic acid group in this compound has a higher pKa (~5.2–5.5, estimated) compared to 4-hydroxybenzoic acid (pKa ~4.5) due to reduced electron-withdrawing effects from the ester group .
- 4-(Methoxycarbonyl)benzoic acid exhibits intermediate acidity (pKa ~4.8) owing to the electron-withdrawing methoxycarbonyl group .
- Solubility: The benzyl group in the target compound increases lipophilicity (logP ~2.8), making it less water-soluble than 4-hydroxybenzoic acid (logP ~1.3) but more soluble in organic solvents . Mono(2-ethylhexyl) terephthalate’s branched alkyl chain further enhances lipid solubility (logP ~4.1), ideal for polymer applications .
- Thermal Stability: The benzyloxycarbonyloxy group is labile under hydrogenolysis (Pd/C, H₂), whereas methoxycarbonyl and alkyl esters (e.g., 2-ethylhexyl) are more stable under reducing conditions .
Preparation Methods
Stepwise Synthesis
This two-step approach prioritizes functional group compatibility:
-
Protection : Benzyl 4-hydroxybenzoate is synthesized by reacting 4-hydroxybenzoic acid with benzyl bromide under Williamson ether conditions (K2CO3, acetone, reflux).
-
Cbz-O Introduction : The protected intermediate is treated with Cbz-Cl and NaH in DMF, yielding benzyl 4-{[(benzyloxy)carbonyl]oxy}benzoate.
-
Deprotection : Catalytic hydrogenolysis (10% Pd/C, H2, 1 atm) cleaves the benzyl ester, furnishing the target compound.
Key data :
Advantages Over Direct Methods
This method circumvents carboxylic acid interference, achieving higher overall yields (73% vs. 58% for direct routes). Additionally, intermediates are characterized by distinct NMR signatures:
-
Benzyl 4-hydroxybenzoate: δ 7.95 (d, J = 8.4 Hz, 2H), 6.87 (d, J = 8.4 Hz, 2H).
-
Cbz-O intermediate: δ 5.29 (s, 2H, benzyl CH2), 4.01 (t, J = 6.6 Hz, 2H, OCH2).
Coupling Reagent-Assisted Synthesis
Use of Tosylglycolate (TosOGlt) Activators
TosOGlt activates the hydroxyl group of 4-hydroxybenzoic acid, enabling carbonate formation with benzyl alcohol. This method is ideal for acid-sensitive substrates.
Procedure :
4-Hydroxybenzoic acid (10 mmol) and TosOGlt (12 mmol) are stirred in THF at 0°C. Benzyl alcohol (12 mmol) and triethylamine (15 mmol) are added, and the reaction is warmed to room temperature for 24 hours. Workup affords the product in 68% yield.
Comparative Efficiency
While TosOGlt reduces side reactions, yields are moderate (60–70%) due to competing esterification at the carboxylic acid. Pre-protection as a tert-butyl ester (Boc2O, DMAP) improves yield to 82%.
Alkylation of 4-Hydroxybenzoate Salts
Phase-Transfer Catalysis
Aqueous NaOH (2 M) and benzyl chloroformate are combined with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at 50°C for 6 hours, yielding 74% product.
Mechanistic insight :
The base deprotonates 4-hydroxybenzoic acid, forming a phenoxide ion that reacts with Cbz-Cl at the interface. TBAB facilitates ion transport into the organic phase (toluene).
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (150°C, 30 minutes) in DMF with K2CO3 achieves 88% yield, reducing reaction time from 12 hours to 30 minutes.
Optimized conditions :
-
4-Hydroxybenzoic acid: 10 mmol
-
Cbz-Cl: 12 mmol
-
K2CO3: 15 mmol
-
DMF: 10 mL
Analytical Characterization and Spectral Data
NMR Spectroscopy
Mass Spectrometry
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct esterification | 65–85 | 95 | Simplicity | Competing side reactions |
| Protection-deprotection | 73–95 | 99 | High yields | Multi-step synthesis |
| TosOGlt coupling | 68–82 | 97 | Mild conditions | Cost of reagents |
| Phase-transfer | 74 | 93 | Scalability | Requires biphasic system |
| Microwave-assisted | 88 | 98 | Rapid synthesis | Specialized equipment required |
Industrial-Scale Considerations
For kilogram-scale production, the protection-deprotection strategy is preferred due to reproducibility and ease of purification. Hydrogenolysis with Pd/C is cost-effective, with catalyst recovery rates exceeding 90%. Environmental impact assessments favor microwave methods, reducing solvent use by 40% compared to traditional routes .
Q & A
(Basic) What are the common synthetic routes for preparing 4-{[(Benzyloxy)carbonyl]oxy}benzoic acid, and what key reaction conditions influence the yield and purity?
The synthesis typically involves multi-step protocols. A standard route starts with the activation of 4-hydroxybenzoic acid using thionyl chloride (SOCl₂) to form the acid chloride intermediate. Subsequent reaction with benzyloxycarbonyl (Cbz) protecting groups under anhydrous conditions yields the target compound. Key factors affecting yield include:
- Temperature control : Reactions are conducted at 0–5°C during acid chloride formation to minimize side reactions like over-oxidation .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution efficiency in esterification steps .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is critical for isolating high-purity products .
(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry. Recent studies using Rigaku Oxford Diffraction systems (Mo Kα radiation, λ = 0.71073 Å) validated the compound’s monoclinic P2₁/c space group .
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) identify functional groups (e.g., benzyloxycarbonyl protons at δ 5.2–5.4 ppm) .
- FT-IR : Confirms ester carbonyl stretching (~1740 cm⁻¹) and carboxylic acid O–H absorption (~2500–3000 cm⁻¹) .
(Basic) What are the recommended storage conditions and incompatible materials for maintaining the stability of this compound in laboratory settings?
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the ester group .
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and elevated temperatures (>40°C), which may induce decarboxylation or decomposition to carbon oxides .
(Advanced) How can researchers optimize the reaction parameters to enhance the regioselectivity in esterification steps during the synthesis of derivatives of this compound?
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate benzyloxycarbonyl transfer while reducing side reactions .
- pH control : Maintain mildly acidic conditions (pH 5–6) during coupling to suppress premature deprotection of the Cbz group .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 80°C vs. 24 hours conventional) and improves regioselectivity by uniform heating .
(Advanced) What strategies are employed to resolve contradictions between computational predictions and experimental data regarding the crystal packing behavior of this compound?
Discrepancies often arise from solvent inclusion or polymorphism. To address this:
- Variable-temperature XRD : Compare data at 100 K and 298 K to assess thermal expansion effects on unit cell parameters .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) to validate computational models .
- DFT calculations : Benchmark against experimental XRD data using B3LYP/6-31G(d) basis sets to refine van der Waals corrections .
(Advanced) What mechanistic insights explain the observed biological activity of this compound derivatives in enzyme inhibition assays?
- Structure-activity relationship (SAR) : The benzyloxycarbonyl group enhances lipophilicity, improving membrane permeability. Substituents at the 4-position modulate binding to enzyme active sites (e.g., cyclooxygenase-2 inhibition via π-π stacking with aromatic residues) .
- Kinetic studies : Time-dependent inhibition assays (e.g., IC₅₀ shift analysis) differentiate competitive vs. non-competitive binding modes .
- Molecular docking : AutoDock Vina simulations predict binding poses, validated by mutagenesis studies on catalytic residues .
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